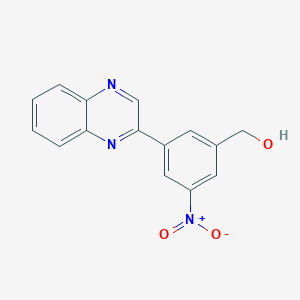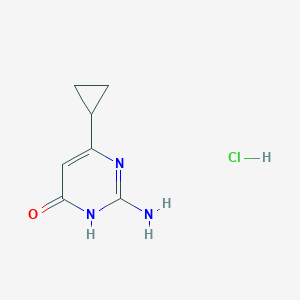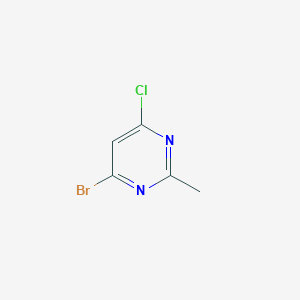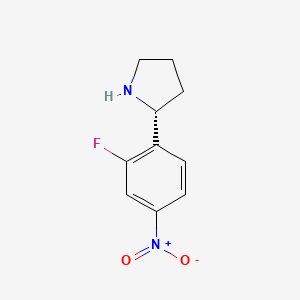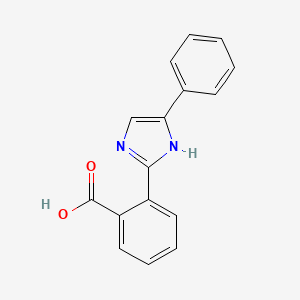
(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is an organoboron compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, which is further bonded to a boronic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include various boronic esters, difluoromethyl derivatives, and substituted pyrrole compounds .
Applications De Recherche Scientifique
(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
(5-(Trifluoromethyl)pyridin-2-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrrole ring.
(5-(Trifluoromethyl)phenyl)boronic acid: Contains a phenyl ring, offering different electronic properties and reactivity.
Uniqueness: (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific reactivity and stability profiles .
Propriétés
Formule moléculaire |
C5H5BF3NO2 |
|---|---|
Poids moléculaire |
178.91 g/mol |
Nom IUPAC |
[5-(trifluoromethyl)-1H-pyrrol-2-yl]boronic acid |
InChI |
InChI=1S/C5H5BF3NO2/c7-5(8,9)3-1-2-4(10-3)6(11)12/h1-2,10-12H |
Clé InChI |
GJEBZTCIZFGSNX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(N1)C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12942126.png)

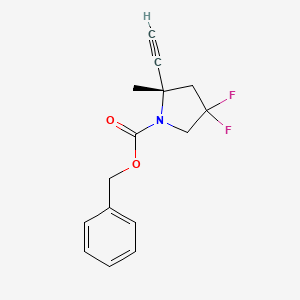
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)

